(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine
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Overview
Description
(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine is a chiral compound with significant importance in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring substituted with a fluorine atom and an aminomethyl group, protected by a tert-butoxycarbonyl (Boc) group. This structural configuration imparts unique chemical properties and biological activities, making it a valuable building block in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Boc Protection: The final step involves protecting the amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or aminomethyl positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of azido or alkyl-substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly in the development of central nervous system (CNS) drugs.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the synthesis of agrochemicals and fine chemicals.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-Ketose 1-phosphate
- 3,4-dihydroxy-3-methyl-2-pentanone
Uniqueness
(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine stands out due to its unique combination of a fluorine atom and a Boc-protected aminomethyl group on a piperidine ring. This configuration provides enhanced stability, selectivity, and reactivity compared to other similar compounds. The presence of the fluorine atom significantly influences the compound’s electronic properties, making it a valuable tool in drug design and development.
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDRFMQLZQJAY-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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